p-MPPF

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

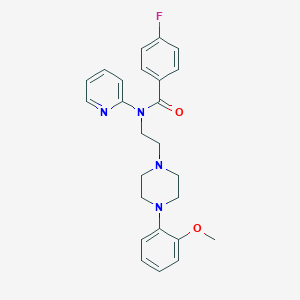

IUPAC Name |

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZYDPRMWYWYCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424966 |

Source

|

| Record name | 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155204-26-5 |

Source

|

| Record name | 4-Fluoro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155204-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-N-(2-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-N-2-PYRIDINYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81KHI46E5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of p-MPPF

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethylpiperazine (p-MPPF), a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. This document details the binding affinity and selectivity profile of this compound, its functional antagonism of 5-HT1A receptor activation, and its impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its pharmacological properties.

Introduction

This compound is a widely utilized research tool in the field of neuropharmacology, primarily for its high affinity and selectivity as an antagonist for the 5-HT1A receptor. Its tritiated ([³H]this compound) and fluorinated ([¹⁸F]this compound) radioisomers serve as invaluable radioligands for in vitro and in vivo studies, including positron emission tomography (PET) imaging of 5-HT1A receptors in the central nervous system. Understanding the precise mechanism of action of this compound is crucial for the interpretation of these studies and for its potential application in drug development.

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT1A receptor. Radioligand binding assays have been employed to determine its binding characteristics.

Quantitative Binding Data

| Receptor | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Reference |

| 5-HT1A | [³H]this compound | Rat hippocampal membrane homogenates | 0.34 ± 0.12 | - | 145 ± 35 | [1] |

| 5-HT1A | - | Rat hippocampal membrane homogenates | - | 3.3 | - |

Experimental Protocol: [³H]this compound Radioligand Binding Assay

A standard protocol for determining the binding affinity of this compound using [³H]this compound in rat hippocampal membranes is as follows:

-

Membrane Preparation:

-

Rat hippocampi are dissected and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

For saturation binding, increasing concentrations of [³H]this compound are incubated with a fixed amount of membrane protein (e.g., 50-150 µg).

-

For competition binding, a fixed concentration of [³H]this compound is co-incubated with increasing concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).

-

The incubation is carried out at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax values.

-

Competition binding data are analyzed to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Antagonism

This compound acts as a functional antagonist at the 5-HT1A receptor, effectively blocking the intracellular signaling cascade initiated by agonist binding. This has been demonstrated in various in vivo and in vitro models by observing the attenuation of the effects of the potent 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).

Antagonism of 8-OH-DPAT-induced Hypothermia

Activation of 5-HT1A receptors by 8-OH-DPAT induces a characteristic hypothermic response in rodents. This compound has been shown to dose-dependently antagonize this effect.[2]

Experimental Protocol: 8-OH-DPAT-induced Hypothermia in Rats

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used. They are housed under standard laboratory conditions with a controlled light-dark cycle and temperature.

-

Drug Administration:

-

Animals are habituated to the experimental procedures.

-

This compound or vehicle is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses.

-

After a pretreatment interval (e.g., 30 minutes), 8-OH-DPAT (e.g., 0.1-1 mg/kg, s.c.) or vehicle is administered.

-

-

Temperature Measurement:

-

Rectal temperature is measured at baseline and at regular intervals (e.g., every 15-30 minutes) for a period of at least 90-120 minutes post-8-OH-DPAT injection using a digital thermometer.

-

-

Data Analysis:

-

The change in body temperature from baseline is calculated for each time point.

-

The area under the curve (AUC) for the temperature change is often calculated to represent the overall hypothermic response.

-

The ability of this compound to reverse the 8-OH-DPAT-induced hypothermia is assessed by comparing the temperature changes in the this compound pretreated groups to the vehicle-pretreated group.

-

Antagonism of 8-OH-DPAT-induced Changes in Locomotor Activity

8-OH-DPAT can modulate locomotor activity in rodents. This compound can be used to investigate the 5-HT1A receptor-mediated component of these behavioral changes.

Experimental Protocol: Open Field Test in Rats

-

Apparatus: A square or circular open field arena equipped with automated photobeam detectors or video tracking software to measure horizontal and vertical activity.

-

Procedure:

-

Rats are individually placed in the center of the open field arena and their activity is recorded for a set duration (e.g., 30-60 minutes).

-

Drug administration follows a similar protocol as described for the hypothermia studies, with this compound or vehicle given prior to 8-OH-DPAT.

-

-

Behavioral Parameters Measured:

-

Horizontal activity: Total distance traveled, number of line crossings.

-

Vertical activity: Number of rearing events.

-

Thigmotaxis: Time spent in the center versus the periphery of the arena.

-

-

Data Analysis:

-

The behavioral parameters are compared between the different treatment groups to determine the effect of this compound on 8-OH-DPAT-induced changes in motor activity.

-

Downstream Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor by an agonist like serotonin or 8-OH-DPAT leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks these downstream effects by preventing agonist binding.

References

The Discovery and Development of p-MPPF: A Technical Guide

An In-depth Exploration of a Key 5-HT1A Receptor Antagonist for Neuroimaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine), a selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. This compound, particularly in its radiolabeled form ([18F]this compound), has emerged as a critical tool in neuroscience research, enabling the in vivo visualization and quantification of 5-HT1A receptors through Positron Emission Tomography (PET). This document details the synthesis, pharmacological properties, and key experimental methodologies related to this compound, offering a valuable resource for professionals in drug discovery and neuroimaging.

Introduction: The Significance of 5-HT1A Receptors and the Need for Selective Antagonists

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in modulating mood, anxiety, and cognition.[1] Consequently, the 5-HT1A receptor is a major target for the development of therapeutics for various psychiatric and neurological disorders. The development of selective antagonists for this receptor is paramount for both understanding its physiological function and for the development of novel therapeutic agents. The journey to develop such a tool led to the synthesis and characterization of this compound.

The Genesis of this compound: A Historical Perspective

The development of this compound is rooted in the broader effort to create potent and selective ligands for the 5-HT1A receptor suitable for in vivo imaging. Early research in this area led to the development of a series of arylpiperazine-benzamido derivatives. A key precursor in this lineage was p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine), an iodinated analog that demonstrated selective binding to 5-HT1A receptors.[2][3][4]

Recognizing the potential for a fluorinated analog for PET imaging, which offers advantages in terms of half-life and imaging properties, researchers synthesized this compound. This fluoro analog displayed high binding affinity for 5-HT1A receptors and acted as a receptor antagonist in vivo.[5] The successful radiolabeling of this compound with fluorine-18 (B77423) ([18F]this compound) marked a significant milestone, providing a valuable radioligand for PET studies in humans.[5][6]

Physicochemical Properties and Pharmacological Profile

This compound is a selective 5-HT1A receptor antagonist.[7] Its chemical formula is C25H27FN4O2, with a molecular weight of 434.51 g/mol .[7] The hydrochloride salt is a common form used in research.

Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the 5-HT1A receptor. In vitro binding assays using rat hippocampal membrane homogenates have demonstrated a dissociation constant (Kd) of 0.34 ± 0.12 nM and a maximum binding capacity (Bmax) of 145 ± 35 fmol/mg protein for the tritiated form, [3H]this compound.[8] The binding is not sensitive to Gpp(NH)p, a characteristic of antagonists.[8]

| Ligand | Receptor | Species | Tissue | K_d (nM) | B_max (fmol/mg protein) | Reference |

| [3H]this compound | 5-HT1A | Rat | Hippocampal Membranes | 0.34 ± 0.12 | 145 ± 35 | [8] |

| [18F]this compound | 5-HT1A | - | - | - | - | [9] |

| Ligand | Receptor | Species | Tissue | K_i (nM) | Reference |

| This compound | 5-HT1A | Rat | Hippocampal Membranes | 3.3 | [9] |

Synthesis of this compound and its Radiosynthesis

The synthesis of this compound and its radiolabeled counterpart, [18F]this compound, are crucial for its application in research.

Synthesis of this compound Precursor (p-MPPNO2)

The synthesis of the non-radiolabeled this compound and its nitro precursor, 4-(2'-methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-nitrobenzamido]ethylpiperazine (p-MPPNO2), is a multi-step process. While a detailed, consolidated protocol is not available in a single source, the synthesis generally involves the coupling of key intermediates. The synthesis of related compounds suggests that it likely involves the reaction of a piperazine (B1678402) derivative with a benzamido moiety.[2][3][4][10]

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on the corresponding nitro precursor (p-MPPNO2).[5][11]

Experimental Protocol: Radiosynthesis of [18F]this compound

-

[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction on an enriched water target.[5]

-

[18F]Fluoride Activation: The aqueous [18F]fluoride is trapped on an anion exchange resin and eluted with a solution of potassium carbonate and Kryptofix 2.2.2. The mixture is then dried by azeotropic distillation with acetonitrile.

-

Nucleophilic Substitution: The dried K[18F]/Kryptofix 2.2.2 complex is reacted with the nitro precursor, p-MPPNO2, dissolved in dimethyl sulfoxide (B87167) (DMSO). The reaction is typically heated to around 140°C for 20 minutes.[5] Microwave heating (e.g., 3 minutes at 500 W) can also be employed to accelerate the reaction.[11]

-

Purification: The reaction mixture is purified to separate [18F]this compound from the unreacted nitro precursor and other impurities. This is commonly achieved using high-performance liquid chromatography (HPLC) with a C18 column.[5][11]

-

Formulation: The purified [18F]this compound is then formulated in a physiologically compatible solution for injection. This often involves a solid-phase extraction step using a C18 Sep-Pak cartridge.[11]

This process typically yields [18F]this compound with a radiochemical yield of around 25% (end of synthesis) and a specific activity of 1-5 Ci/µmol.[11]

Key Experimental Methodologies

In Vitro Radioligand Binding Assay

Radioligand binding assays are essential for determining the affinity of this compound for the 5-HT1A receptor.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing 5-HT1A receptors (e.g., rat hippocampus). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[12]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand (e.g., [3H]this compound), and either a buffer (for total binding) or a high concentration of a competing non-radiolabeled ligand (for non-specific binding). For competition assays, varying concentrations of the test compound (this compound) are added.[1][12]

-

Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[12]

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation binding experiments, the Kd and Bmax values are determined by non-linear regression analysis of the specific binding data. For competition assays, the IC50 value is determined and then converted to a Ki value using the Cheng-Prusoff equation.[12]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and other molecules in the brain of a living animal, providing insights into the neurochemical effects of drugs like this compound.

Experimental Protocol: In Vivo Microdialysis for Serotonin Receptor Ligands

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal (e.g., rat). The cannula is fixed to the skull with dental cement. The animal is allowed to recover for several days.[13][14][15]

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[13]

-

Stabilization and Baseline Collection: A stabilization period of 1-2 hours is allowed for the tissue to equilibrate after probe insertion. Following stabilization, several baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[14]

-

Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).

-

Sample Collection: Dialysate samples are collected continuously for a set period after drug administration. The samples are collected in vials, often containing an antioxidant to prevent the degradation of neurotransmitters like serotonin.[14]

-

Neurochemical Analysis: The concentration of serotonin and its metabolites in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]

-

Data Analysis: The neurotransmitter concentrations are typically expressed as a percentage of the baseline levels to determine the effect of the drug treatment.

Visualizing the Core Concepts

5-HT1A Receptor Signaling Pathway

This compound, as a 5-HT1A receptor antagonist, blocks the downstream signaling cascade initiated by the binding of serotonin to this receptor. The 5-HT1A receptor is primarily coupled to inhibitory Gi/o proteins.

Caption: 5-HT1A receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Radiosynthesis of [18F]this compound

The following diagram illustrates the key stages in the production of [18F]this compound for PET imaging studies.

Caption: Workflow for the radiosynthesis of [18F]this compound.

Experimental Workflow: In Vivo PET Imaging with [18F]this compound

This diagram outlines the typical workflow for conducting a PET imaging study in a research subject using [18F]this compound.

Caption: Workflow for an in vivo PET imaging study using [18F]this compound.

Conclusion

This compound has established itself as a cornerstone in the study of the 5-HT1A receptor. Its development, from the initial synthesis of its precursors to its successful application as a PET radioligand, represents a significant advancement in neuropharmacology and molecular imaging. This technical guide has provided a detailed overview of its history, synthesis, pharmacological properties, and key experimental methodologies. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for leveraging this compound to its full potential in elucidating the role of the 5-HT1A receptor in health and disease, and in the ongoing quest for novel therapeutics targeting this important receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Radiochemical synthesis and tissue distribution of p-[18F]DMPPF, a new 5-HT1A ligand for PET, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to p-MPPF: A Selective 5-HT1A Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of p-MPPF (4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide), a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Properties

This compound, also known as 2'-methoxyphenyl-(N-2'-pyridinyl)-p-fluoro-benzamidoethylpiperazine, is a synthetic organic compound that has become a valuable tool in the study of the serotonergic system.[1] Its high affinity and selectivity for the 5-HT1A receptor have led to its widespread use in both in vitro and in vivo research, particularly in the form of its radiolabeled analog, [¹⁸F]this compound, for positron emission tomography (PET) imaging.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide | [1][2] |

| Molecular Formula | C₂₅H₂₇FN₄O₂ | [1][3][4][5][6] |

| Molecular Weight | 434.51 g/mol | [1][3][5][6] |

| CAS Number | 155204-26-5 | [1] |

| Solubility | Slightly soluble in methanol (B129727) and water.[4] Soluble in DMSO. | [4] |

| Form | Available as the free base, hydrochloride, and dihydrochloride (B599025) salts.[4][5] | [4][5] |

Pharmacological Profile

This compound is a selective antagonist of the 5-HT1A serotonin receptor.[5][7] This receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/Go heterotrimeric G-protein. Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound binds to the 5-HT1A receptor but does not elicit this intracellular response; instead, it blocks the binding and subsequent action of endogenous serotonin and synthetic 5-HT1A agonists like 8-OH-DPAT.

Signaling Pathway

The antagonistic action of this compound on the 5-HT1A receptor prevents the downstream signaling cascade initiated by agonist binding. This includes the inhibition of adenylyl cyclase and the modulation of other effector systems such as inwardly rectifying potassium channels and mitogen-activated protein kinase (MAPK) pathways.

References

- 1. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]

- 2. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo characterization of p-[(18)F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT(1a) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo quantification of 5-HT1A-[18F]MPPF interactions in rats using the YAP-(S)PET scanner and a beta-microprobe - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of p-MPPF for Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine, commonly known as p-MPPF, is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. Its high affinity and selectivity have established it as a critical tool in neuroscience research, particularly for studying the role of the 5-HT1A receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the binding characteristics of this compound to serotonin receptors, detailed experimental protocols for its use in radioligand binding assays, and a summary of the downstream signaling pathways it modulates.

Quantitative Binding Affinity of this compound

This compound exhibits a high affinity for the 5-HT1A receptor, with reported dissociation constant (Kd) and inhibition constant (Ki) values in the low nanomolar and sub-nanomolar range. The following table summarizes the available quantitative data on the binding affinity of this compound for the human 5-HT1A receptor and provides context by comparing it with the well-characterized antagonist, WAY-100635.

| Receptor Subtype | Ligand | Affinity (Ki in nM) | Radioligand Used | Tissue/Cell Line | Reference |

| 5-HT1A | This compound | ~3.3 | [18F]this compound | Rat Hippocampal Homogenates | [1] |

| 5-HT1A | This compound (Kd) | ~0.34 | [3H]this compound | Rat Hippocampal Membranes | [2] |

| 5-HT1A | WAY-100635 | ~0.39 | [3H]8-OH-DPAT | Rat Hippocampal Membranes | [3] |

| Dopamine D2L | WAY-100635 | 940 | Not Specified | HEK 293 Cells | [3] |

| Dopamine D3 | WAY-100635 | 370 | Not Specified | HEK 293 Cells | [3] |

| Dopamine D4.2 | WAY-100635 | 16 | [3H]WAY-100635 | HEK 293 Cells | [3] |

| α1-adrenergic | WAY-100635 | pIC50 = 6.6 | Not Specified | Not Specified | [3] |

Experimental Protocols

[3H]this compound Radioligand Competition Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the 5-HT1A receptor using [3H]this compound as the radioligand in rat hippocampal membranes.

Materials:

-

[3H]this compound (specific activity ~70-90 Ci/mmol)

-

Membrane Preparation: Rat hippocampal tissue homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 2 mM MgCl2.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Non-specific Binding Determiner: 10 µM of a high-affinity 5-HT1A ligand (e.g., WAY-100635 or unlabeled this compound).

-

Test Compounds: Serial dilutions of the compounds of interest.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

96-well plates, liquid scintillation counter, and cell harvester.

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat hippocampi in 20 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]this compound (final concentration ~0.5 nM), and 100 µL of membrane preparation (50-100 µg of protein).

-

Non-specific Binding (NSB): Add 50 µL of the non-specific binding determiner (e.g., 10 µM WAY-100635), 50 µL of [3H]this compound, and 100 µL of membrane preparation.

-

Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]this compound, and 100 µL of membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (~25°C) for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Visualization

As an antagonist, this compound blocks the downstream signaling initiated by the activation of the 5-HT1A receptor by endogenous serotonin or agonist drugs. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

5-HT1A Receptor Downstream Signaling Pathway

Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). The Gβγ subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. Furthermore, 5-HT1A receptor activation can modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation. As an antagonist, this compound binds to the 5-HT1A receptor and prevents these signaling cascades from being initiated by agonists.

Radioligand Binding Assay Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay, as detailed in the protocol above.

Conclusion

This compound is a valuable research tool characterized by its high affinity and selectivity for the 5-HT1A receptor. Its utility as a radioligand in binding assays allows for the precise quantification of 5-HT1A receptor interactions with novel chemical entities. Understanding its role as an antagonist in the context of 5-HT1A receptor-mediated signaling pathways is crucial for interpreting experimental results and for the development of new therapeutics targeting the serotonergic system. This guide provides a foundational understanding for researchers and drug development professionals working with this important pharmacological agent.

References

In Vitro Characterization of p-MPPF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-fluorobenzamido]ethyl-piperazine (p-MPPF) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] As a derivative of the well-characterized 5-HT1A antagonist WAY-100635, this compound serves as a critical tool in neuropharmacological research, particularly in the study of serotonergic systems and their roles in various neurological and psychiatric disorders.[4][5] This document provides a comprehensive in vitro characterization of this compound, including its binding affinity, functional antagonism, and the experimental protocols required for its study.

Core Properties of this compound

This compound is recognized for its high affinity and selectivity for the 5-HT1A receptor, acting as a silent antagonist with no reported intrinsic agonist activity.[4][6] Its utility is further extended through its radiolabeled variants, [3H]this compound and [18F]this compound, which are invaluable for in vitro and in vivo receptor binding studies, including positron emission tomography (PET) imaging.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro pharmacological profile of this compound.

Table 1: 5-HT1A Receptor Binding Affinity of this compound

| Parameter | Radioligand | Tissue/Cell Line | Value | Reference |

| Kd | [3H]this compound | Rat Hippocampal Homogenates | 0.34 ± 0.12 nM | [7] |

| Bmax | [3H]this compound | Rat Hippocampal Homogenates | 145 ± 35 fmol/mg protein | [7] |

Table 2: Comparative Antagonist Potency at the 5-HT1A Receptor

| Compound | Assay Type | Potency Rank | Reference |

| WAY-100635 | Electrophysiology (Dorsal Raphe Neurons) | 1 | [4] |

| p-DMPPF | Electrophysiology (Dorsal Raphe Neurons) | 2 | [4] |

| This compound | Electrophysiology (Dorsal Raphe Neurons) | 2 (similar to p-DMPPF) | [4] |

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. As an antagonist, this compound binds to the 5-HT1A receptor and prevents these downstream signaling events from occurring in the presence of an agonist.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental to determining the affinity of a compound for a specific receptor. A typical competitive binding assay involves incubating a source of the receptor (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (e.g., [3H]this compound) and varying concentrations of an unlabeled competitor (the compound of interest). The amount of radioligand bound to the receptor is then measured, and the data is used to calculate the inhibitory constant (Ki) of the competitor.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of compounds at the 5-HT1A receptor.

1. Materials:

-

Receptor Source: Membranes from rat hippocampus or from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]this compound or [3H]8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT1A ligand, such as unlabeled WAY-100635 or 5-HT.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Prepare the cell membranes by homogenization and centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

Test compound at various concentrations.

-

For total binding wells, add vehicle.

-

For non-specific binding wells, add the non-specific binding control.

-

Radioligand at a final concentration close to its Kd (e.g., 0.5 nM [3H]this compound).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity in each vial using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.

1. Materials:

-

Cell Line: A cell line stably expressing the 5-HT1A receptor and a reporter system for cAMP (e.g., CRE-luciferase) or a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Agonist: A known 5-HT1A agonist, such as 8-OH-DPAT.

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

Test Compound: this compound or other potential antagonists.

-

Cell Culture Medium and Reagents.

-

Lysis Buffer.

-

cAMP Detection Reagents.

-

Plate Reader compatible with the chosen detection method.

2. Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of the antagonist (this compound) for a defined period.

-

Add the agonist (e.g., 8-OH-DPAT at its EC80 concentration) in the presence of forskolin.

-

Incubate for a time sufficient to allow for changes in cAMP levels.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using the chosen detection method.

3. Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

-

The antagonist potency can also be expressed as a pA2 value, which requires a Schild analysis. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is then calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).

Conclusion

This compound is a valuable pharmacological tool characterized by its high affinity and selective antagonism at the 5-HT1A receptor. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other novel compounds targeting this important receptor. The quantitative data and methodologies presented here are intended to support further research into the role of the 5-HT1A receptor in health and disease and to aid in the development of novel therapeutics.

References

- 1. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Characterization of 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Comparison of p-MPPF and WAY-100635 for 5-HT1A Receptor Imaging

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

The serotonin (B10506) 1A (5-HT1A) receptor, a key modulator of serotonergic neurotransmission, is a critical target in the study and treatment of numerous psychiatric and neurological disorders, including depression and anxiety.[1] Positron Emission Tomography (PET) provides a powerful non-invasive method to quantify these receptors in the living brain. Among the available PET radioligands, the antagonists [¹¹C]WAY-100635 and its fluorinated analog, [¹⁸F]p-MPPF, are the most widely characterized. [¹¹C]WAY-100635 is often considered the gold standard due to its high affinity and excellent signal-to-noise ratio.[2][3][4] However, the logistical challenges imposed by the short half-life of carbon-11 (B1219553) have driven the development and use of [¹⁸F]this compound.

This technical guide provides a comprehensive comparison of these two vital research tools, detailing their binding characteristics, in vivo kinetics, and the experimental protocols for their use. The choice between them is not trivial and depends critically on the research question, available infrastructure, and the specific balance desired between signal strength, logistical feasibility, and sensitivity to endogenous neurotransmitter levels.

The 5-HT1A Receptor and its Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and limbic system.[5][6] Its activation generally leads to neuronal hyperpolarization and reduced excitability. This is achieved through two primary signaling cascades initiated by the coupling to inhibitory G-proteins (Gi/o).[5][6]

-

Canonical Gi/o Pathway: The Gαi subunit, upon activation, directly inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and a subsequent reduction in the activity of Protein Kinase A (PKA).[5][7][8]

-

Gβγ Subunit-Mediated Pathway: The dissociated Gβγ subunit complex directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the cell membrane.[6][7] Simultaneously, it can inhibit voltage-gated Ca²⁺ channels, reducing calcium influx.[7]

Beyond these primary pathways, 5-HT1A receptor activation has also been linked to other signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are involved in neuroplasticity and cell survival.[6][9]

Comparative Profiles of Radioligands

Both this compound and WAY-100635 are selective antagonists for the 5-HT1A receptor.[10][11] this compound (4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridyl)-p-fluorobenzamido]ethyl-piperazine) is a fluorinated derivative of WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide).[10][11][12] This structural difference, particularly the choice of radionuclide, is the primary source of their distinct imaging characteristics.

[¹¹C]WAY-100635

Labeled with carbon-11 (t½ ≈ 20.4 min), [¹¹C]WAY-100635 is a potent and silent antagonist with very high affinity for the 5-HT1A receptor.[11][13][14] Its high affinity allows it to bind to both G-protein-coupled and uncoupled states of the receptor, which may result in a higher measured receptor density (Bmax) compared to agonist radiotracers.[15] While highly selective for the 5-HT1A receptor, it has been shown to also act as an agonist at dopamine (B1211576) D4 receptors, a factor to consider in study design.[16][17]

[¹⁸F]this compound

Labeled with fluorine-18 (B77423) (t½ ≈ 109.8 min), [¹⁸F]this compound also behaves as a selective 5-HT1A antagonist.[1][10] Crucially, its binding affinity is lower than that of WAY-100635 and is more comparable to that of endogenous serotonin itself.[18][19] This property suggests that [¹⁸F]this compound binding may be more susceptible to competition from, and thus more sensitive to, fluctuations in synaptic serotonin levels.[19]

Quantitative Data Comparison

The fundamental differences in the properties of these two radioligands are best illustrated by their quantitative binding and kinetic parameters.

Table 1: In Vitro Binding Characteristics

| Parameter | [³H]this compound | [³H]WAY-100635 | Reference(s) |

| Binding Affinity (Kd) | 0.34 nM | 0.10 nM | [10][15] |

| Binding Affinity (Ki) | 3.3 nM | 0.39 - 0.84 nM | [16][17][18][19] |

| Selectivity | High | >100-fold vs. other receptors | [11][13] |

| Pharmacology | Silent Antagonist | Silent Antagonist | [11][20] |

Table 2: In Vivo PET Imaging & Kinetic Properties

| Parameter | [¹⁸F]this compound | [¹¹C]WAY-100635 | Reference(s) |

| Radionuclide | Fluorine-18 | Carbon-11 | |

| Half-life (t½) | ~110 min | ~20 min | [14][18] |

| Binding Potential (BP_ND) | Lower | Higher (2 to 6-fold > this compound) | [21][22][23] |

| Hippocampus/Cerebellum Ratio | ~4.3 (in cat) | ~16 (in rat) | [12][24] |

| Sensitivity to Endogenous 5-HT | Potentially Higher | Lower | [14][19] |

Experimental Protocols

While specific parameters may vary between centers, the general methodologies for using these tracers in preclinical and clinical research follow a standard framework.

Radiosynthesis

-

[¹¹C]WAY-100635: Typically synthesized via a one-pot procedure where the des-carbonyl precursor is reacted with cyclotron-produced [¹¹C]CO₂.[14]

-

[¹⁸F]this compound: Synthesized via nucleophilic substitution, where a suitable leaving group on the benzamide (B126) precursor is displaced by [¹⁸F]fluoride.

In Vitro Autoradiography

This technique is used to visualize receptor distribution in post-mortem tissue sections.

-

Tissue Preparation: Brain tissue is sectioned on a cryostat (e.g., 20 µm slices).

-

Incubation: Slides are incubated with the radioligand (e.g., 1 nM [³H]WAY-100635) in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.6) for approximately 60 minutes at room temperature.[25]

-

Non-Specific Binding: A parallel set of slides is co-incubated with an excess of unlabeled ligand (e.g., 10 µM WAY-100635) to determine non-specific binding.[25]

-

Washing: Slides are washed in ice-cold buffer to remove unbound radioligand.[25]

-

Imaging: Dried slides are apposed to phosphor imaging plates or autoradiographic film for a set duration, after which the plates are scanned to generate a digital image of receptor density.

In Vivo PET Imaging Workflow

The following workflow is representative of a human or non-human primate PET study.

References

- 1. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. direct.mit.edu [direct.mit.edu]

- 3. biorxiv.org [biorxiv.org]

- 4. PET Imaging of the Serotonin 1A Receptor in Major Depressive Disorder: Hierarchical Multivariate Analysis of [11C]WAY100635 Overcomes Outcome Measure Discrepancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 10. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo characterization of p-[(18)F]MPPF, a fluoro analog of WAY-100635 for visualization of 5-HT(1a) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]

- 14. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]

- 21. In Vivo Kinetics of [F-18]MEFWAY: A comparison with [C-11]WAY100635 and [F-18]MPPF in the nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo kinetics of [F-18]MEFWAY: a comparison with [C-11]WAY100635 and [F-18]MPPF in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [18F]Mefway: Imaging Serotonin 5HT1A Receptors in Human Postmortem Alzheimer’s and Parkinson’s Disease Anterior Cingulate. Potential Applications to Human Positron Emission Tomography Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p-MPPF in Neuroscience Research: A Technical Guide

An In-depth Examination of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) as a Key Tool for Interrogating the Serotonergic System

Introduction

In the landscape of neuroscience research, the serotonergic system, particularly the 5-HT1A receptor, is a critical target for understanding the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, and Alzheimer's disease.[1][2][3] The development of selective ligands to probe these receptors has been paramount to advancing our knowledge. Among these, this compound (4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) has emerged as a potent and selective antagonist for the 5-HT1A receptor.[4][5] This technical guide provides a comprehensive overview of the role of this compound in neuroscience research, detailing its mechanism of action, experimental applications, and quantitative data, with a focus on its use as a radioligand for Positron Emission Tomography (PET) imaging.

Mechanism of Action and Receptor Binding

This compound is a high-affinity, selective antagonist of the 5-HT1A receptor.[4] Its mechanism of action lies in its ability to bind to these receptors without initiating the intracellular signaling cascade typically triggered by the endogenous agonist, serotonin (B10506). 5-HT1A receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase and modulate other second messenger systems.[3] As an antagonist, this compound blocks the binding of serotonin and other agonists, thereby preventing the downstream effects of receptor activation. This "silent" antagonist property makes it an invaluable tool for quantifying receptor density and occupancy without confounding physiological effects.[6]

The 5-HT1A receptor exists in both presynaptic and postsynaptic locations. Presynaptic autoreceptors are located on serotonergic neurons in the raphe nuclei and their stimulation inhibits serotonin release.[3] Postsynaptic receptors are found in various brain regions, including the hippocampus, cortex, and amygdala, where they modulate neuronal activity.[3] this compound's utility extends to studying both populations of these receptors.

5-HT1A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the inhibitory action of this compound.

References

- 1. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A distinct [18F]MPPF PET profile in amnestic mild cognitive impairment compared to mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

A Technical Guide to Preclinical Studies Involving p-MPPF

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to p-MPPF

4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridyl)-p-fluorobenzamido]ethyl-piperazine, commonly known as this compound, is a potent and selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Due to its high affinity and specificity, this compound has become an invaluable tool in neuroscience research. When labeled with radionuclides such as Tritium ([³H]) or Fluorine-18 ([¹⁸F]), it serves as a powerful radioligand for in vitro autoradiography and in vivo Positron Emission Tomography (PET) imaging, respectively.[3][4] These techniques allow for the quantitative analysis and visualization of 5-HT1A receptors in the central nervous system, which are implicated in the pathophysiology of numerous psychiatric and neurological disorders like depression, anxiety, and epilepsy.[4] This guide provides a comprehensive overview of the preclinical data, experimental protocols, and key workflows associated with the use of this compound.

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[5] By blocking the binding of the endogenous agonist serotonin (5-HT), this compound inhibits the receptor's downstream signaling cascade. In preclinical models, it has been shown to dose-dependently antagonize the physiological and biochemical effects induced by 5-HT1A agonists like 8-OH-DPAT, such as hypothermia and the reduction of phosphorylated Erk1/2 levels in the hippocampus.[5][6]

In Vitro Binding Affinity

The affinity of this compound for the 5-HT1A receptor has been characterized in various preclinical studies. The data highlights its high affinity and selectivity, making it a suitable radioligand for receptor mapping.

| Radioligand | Preparation | Binding Constant | Bmax | Reference |

| [³H]this compound | Rat Hippocampal Membranes | Kd: 0.34 ± 0.12 nM | 145 ± 35 fmol/mg protein | [1] |

| p-[¹⁸F]MPPF | Rat Hippocampal Membranes | Ki: 3.3 nM | Not Applicable | [7] |

| Serotonin (5-HT) | Rat Hippocampal Membranes | Ki: 4.17 nM | Not Applicable | [7] |

| WAY-100635 | Rat Hippocampal Membranes | Ki: 0.8 nM | Not Applicable | [7] |

Table 1: Summary of in vitro binding affinity data for this compound and related compounds at the 5-HT1A receptor.

5-HT1A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the 5-HT1A receptor. As a Gi/o-coupled receptor, its activation by agonists like serotonin leads to the inhibition of adenylyl cyclase. This compound blocks this interaction.

Radiochemistry: Synthesis of [¹⁸F]this compound

The utility of this compound in PET imaging relies on its successful and efficient radiolabeling with Fluorine-18. The process involves a nucleophilic substitution reaction.

Experimental Protocol: Radiosynthesis

-

[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on an anion-exchange resin.

-

Elution: The [¹⁸F]fluoride is eluted from the resin using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in acetonitrile/water.

-

Azeotropic Drying: The solvent is evaporated under a stream of nitrogen with gentle heating to produce the reactive, anhydrous K[¹⁸F]/K222 complex.

-

Nucleophilic Substitution: The nitro-precursor of this compound, dissolved in a high-boiling-point solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the reaction vessel.[8] The reaction is driven by heating, either conventionally (e.g., 140°C for 20 min) or via microwave irradiation (e.g., 500W for 3 min), to facilitate the displacement of the nitro group with [¹⁸F]fluoride.[8][9]

-

Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) with a C18 column to isolate p-[¹⁸F]MPPF from the unreacted precursor and other byproducts.[9]

-

Formulation: The collected HPLC fraction containing the product is passed through a Sep-Pak C18 cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol (B145695) and diluted with sterile saline for injection.

-

Quality Control: The final product is tested for radiochemical purity, specific activity, pH, and sterility before use.

Radiosynthesis Workflow Diagram

The following diagram outlines the key steps in the production of p-[¹⁸F]MPPF for preclinical use.

Preclinical In Vivo and PET Imaging Studies

p-[¹⁸F]MPPF has been extensively validated in several animal species, demonstrating its utility for imaging 5-HT1A receptors in vivo. These studies confirm that the radiotracer's distribution in the brain correlates with the known density of these receptors.

Summary of In Vivo PET Data

The following table summarizes key quantitative findings from PET imaging studies in different animal models. The cerebellum is typically used as a reference region due to its low density of 5-HT1A receptors.

| Animal Model | Key Finding | Quantitative Data | Reference |

| Rat | High and specific uptake in 5-HT1A-rich regions. | Max Hippocampus/Cerebellum Ratio: 5.6 at 30 min. | [8] |

| Blocking with WAY 100635 reduces uptake. | Significant reduction in serotonergic regions. | [8] | |

| Cat | High accumulation in cortex and hippocampus. | Hippocampus/Cerebellum Ratio: 5.0 at 30 min. | |

| Cortex/Cerebellum Ratio: 3.8 at 30 min. | [9] | ||

| Monkey | Selective retention in the hippocampus. | Hippocampus/Cerebellum Ratio: 3.0 at 30 min. | [8] |

| Blocking with 8-OH-DPAT reduces uptake. | Ratio reduced to 1.0 post-blocking. | [8] | |

| Marmoset | High binding in hippocampus and amygdala. | Binding Potential (BP): 3.23 ± 0.22 |

Table 2: Summary of quantitative p-[¹⁸F]MPPF PET imaging data from preclinical animal studies.

Experimental Protocol: Animal PET Imaging

-

Animal Preparation: Animals (e.g., rats, cats, non-human primates) are typically fasted for a few hours before the scan. Anesthesia is induced and maintained throughout the procedure (e.g., with isoflurane (B1672236) or fluothane) to prevent movement artifacts. A tail vein catheter is placed for radiotracer injection.

-

Radiotracer Administration: A bolus of p-[¹⁸F]MPPF (e.g., 0.85 ± 0.16 mCi for a marmoset) is injected intravenously.[10]

-

PET Scan Acquisition: Dynamic scanning begins immediately after injection and continues for a set duration, typically 60 to 120 minutes.[7][10] The data is acquired in list mode and subsequently binned into a series of time frames.

-

Image Reconstruction: The acquired data is corrected for attenuation, scatter, and decay. Images are reconstructed using algorithms like filtered backprojection.[7]

-

Image Analysis:

-

Reconstructed PET images are often co-registered with an anatomical image (e.g., MRI) for accurate delineation of brain structures.

-

Regions of Interest (ROIs) are drawn on specific brain areas, such as the hippocampus, cortex, and the cerebellum (as a reference region).[10]

-

Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.

-

-

Quantification: The binding potential (BP), an index of receptor density and availability, is calculated. This is often done using a reference tissue model (e.g., Logan graphical analysis) that does not require arterial blood sampling.[7][10]

-

Specificity Confirmation (Blocking Studies): To confirm that the signal is specific to 5-HT1A receptors, a separate cohort of animals is pre-treated with a high dose of an unlabeled 5-HT1A ligand (like WAY-100635) before the p-[¹⁸F]MPPF injection.[8][9] A significant reduction in radiotracer binding in receptor-rich regions confirms specificity.

Preclinical PET Imaging Workflow Diagram

This diagram provides a logical overview of a typical preclinical PET imaging experiment using p-[¹⁸F]MPPF.

References

- 1. New 5-HT1A receptor antagonist: [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. [(18)F]this compound: aA radiolabeled antagonist for the study of 5-HT(1A) receptors with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [18F]MPPF as a tool for the in vivo imaging of 5-HT1A receptors in animal and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Selective 5-HT antagonists | TargetMol [targetmol.com]

- 7. 5-HT1A gene promoter polymorphism and [18F]MPPF binding potential in healthy subjects: a PET study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P-[18F]-MPPF: a potential radioligand for PET studies of 5-HT1A receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

p-MPPF Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-MPPF hydrochloride (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine hydrochloride) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its utility in preclinical research, particularly in neuroscience and pharmacology, necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth overview of the solubility and stability of this compound hydrochloride, offering critical data and methodologies to ensure its proper handling, storage, and application in experimental settings.

Core Physicochemical Properties

A summary of the essential chemical information for this compound hydrochloride is presented below.

| Property | Value |

| Chemical Name | 4-Fluoro-N-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-N-pyridin-2-yl-benzamide dihydrochloride[1] |

| Molecular Formula | C₂₅H₂₇FN₄O₂ · xHCl[3] |

| Molecular Weight | 434.51 g/mol (free base)[2] |

| CAS Number | 223699-41-0[3] |

Solubility Profile

Table 1: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility |

| Water | Soluble[1], Slightly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol | Slightly Soluble[3] |

Note: The term "soluble" and "slightly soluble" are qualitative. It is imperative for researchers to empirically determine the quantitative solubility for their specific experimental needs and buffer compositions.

Experimental Protocol for Solubility Determination

A standard method for determining the quantitative solubility of this compound hydrochloride in a specific solvent is the shake-flask method.

-

Materials: this compound hydrochloride, selected solvent (e.g., phosphate-buffered saline, pH 7.4), calibrated analytical balance, vortex mixer, thermostatically controlled shaker, centrifuge, HPLC system with a suitable column (e.g., C18) and UV detector.

-

Procedure:

-

Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.

-

Quantify the concentration of this compound hydrochloride in the diluted supernatant using a pre-validated HPLC method with a standard curve.

-

Calculate the solubility in mg/mL or mM.

-

Stability Profile

The stability of this compound hydrochloride is crucial for ensuring the integrity of experimental results. Proper storage is essential to prevent degradation.

Table 2: Recommended Storage and Stability

| Form | Storage Temperature | Stability Period |

| Pure Solid | -20°C | Up to 3 years[4] |

| In Solvent | -80°C | Up to 1 year[4] |

Degradation Pathways and Forced Degradation Studies

While specific degradation products of this compound hydrochloride are not extensively documented, understanding potential degradation pathways is vital. Forced degradation studies are instrumental in identifying these pathways and developing stability-indicating analytical methods.

Common Degradation Pathways for Amine- and Amide-Containing Compounds:

-

Hydrolysis: The amide bond in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.

-

Oxidation: The piperazine (B1678402) and other nitrogen-containing moieties could be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of aromatic and other light-sensitive functional groups.

Experimental Protocol for a Forced Degradation Study

This protocol is a general guideline and should be adapted based on the specific properties of this compound hydrochloride.

-

Materials: this compound hydrochloride, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), a photostability chamber, a temperature-controlled oven, HPLC system.

-

Procedure:

-

Acid Hydrolysis: Dissolve this compound hydrochloride in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound hydrochloride in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound hydrochloride with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid this compound hydrochloride to dry heat (e.g., 80°C) in an oven.

-

Photodegradation: Expose a solution of this compound hydrochloride to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products. An LC-MS/MS system can be used to identify the mass of the degradation products to aid in structure elucidation.

-

Mechanism of Action: 5-HT1A Receptor Antagonism

This compound hydrochloride exerts its effects by blocking the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by serotonin, initiates an inhibitory signaling cascade. As an antagonist, this compound prevents this activation.

Caption: Workflow of 5-HT1A receptor antagonism by this compound hydrochloride.

The binding of serotonin to the 5-HT1A receptor activates the inhibitory G-protein (Gi/o). This, in turn, inhibits adenylate cyclase, leading to decreased production of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA), resulting in an overall inhibitory cellular response.[5][6] this compound hydrochloride acts as a competitive antagonist, binding to the 5-HT1A receptor and preventing serotonin from binding and initiating this signaling cascade.[6]

Experimental Workflow for Stability-Indicating Method Development

The development of a robust analytical method is paramount for accurately assessing the stability of this compound hydrochloride.

Caption: Logical workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride. While qualitative data suggests solubility in aqueous and organic solvents, researchers should perform quantitative assessments for their specific applications. The provided stability data underscores the importance of proper storage at low temperatures to maintain the compound's integrity. The outlined experimental protocols for solubility determination and forced degradation studies offer a framework for generating robust, in-house data. A clear comprehension of these properties, coupled with an understanding of its mechanism of action, is essential for the successful application of this compound hydrochloride in scientific research.

References

A Comprehensive Review of p-MPPF for Preclinical and Clinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its favorable pharmacological profile and the ability to be radiolabeled with fluorine-18 (B77423) have established this compound as a critical tool in neuroscience research, particularly for in vivo imaging of 5-HT1A receptors using positron emission tomography (PET).[3][4] This technical guide provides a comprehensive overview of the existing literature on this compound, including its synthesis, pharmacological properties, and detailed experimental protocols for its use in research, to support the preparation of grant proposals and aid in experimental design.

Pharmacological Profile

This compound is a silent antagonist, meaning it binds to the 5-HT1A receptor without eliciting an intrinsic response, thereby blocking the effects of endogenous serotonin and other agonists.[5] This property makes it an invaluable tool for studying the density and distribution of 5-HT1A receptors in the central nervous system.[4]

Binding Affinity

This compound exhibits high affinity for the 5-HT1A receptor. In vitro binding studies in rat hippocampal membranes have demonstrated a dissociation constant (Kd) of 0.34 nM.[1] The inhibition constant (Ki) for 5-HT1A receptors in rat hippocampal membrane homogenates has been reported to be 3.3 nM.[6][7]

| Parameter | Value | Species/Tissue | Reference |

| Kd | 0.34 ± 0.12 nM | Rat hippocampal membrane homogenates | [1] |